

The Flavor and Fragrance Profile of Benzyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl hexanoate*

Cat. No.: *B1584606*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexanoate (CAS No. 6938-45-0) is a significant contributor to the flavor and fragrance profiles of numerous food and cosmetic products.^{[1][2]} This technical guide provides an in-depth analysis of its sensory characteristics, physicochemical properties, and the methodologies used for its evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding excipient properties is critical. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for a scientific audience.

Chemical and Physical Properties

Benzyl hexanoate, also known as benzyl caproate, is the ester resulting from the condensation of benzyl alcohol and hexanoic acid.^{[2][3][4]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	6938-45-0	[4]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[4]
Molecular Weight	206.28 g/mol	[4]
Appearance	Colorless to pale yellow liquid	
Boiling Point	270.00 to 272.00 °C @ 760.00 mm Hg	
Density	0.978 to 0.985 g/cm ³ @ 25.00 °C	[5]
Refractive Index	1.486 to 1.492 @ 20.00 °C	[5]
Solubility	Insoluble in water; soluble in alcohol and oils.[6]	[6]
Vapor Pressure	0.004420 mm/Hg @ 25.00 °C	
Flash Point	221.00 °F (105.00 °C) TCC	[5]

Flavor and Fragrance Profile

Benzyl hexanoate is characterized by a complex and desirable sensory profile, predominantly described as sweet, fruity, and floral.[6] Its versatility allows for its use in a wide array of flavor and fragrance formulations, including apple, strawberry, banana, and creamy notes.[7]

Olfactory Profile

The odor of **benzyl hexanoate** is multifaceted, with prominent fruity and floral characteristics, complemented by green and sweet undertones. A detailed breakdown of its odor profile is presented below.

Odor Descriptor	Percentage	Reference
Fruity	94.16%	[8]
Sweet	69.52%	[8]
Floral	60.28%	[8]
Green	58.49%	[8]
Pineapple	54.86%	[8]
Apple	50.85%	[8]
Apricot	50.15%	[8]
Winey	46.35%	[8]
Waxy	42.91%	[8]
Herbal	42.21%	[8]

Gustatory Profile

The flavor profile of **benzyl hexanoate** is consistent with its aroma, delivering a sweet and fruity taste. It is often utilized to impart or enhance fruity notes such as apple, pineapple, and apricot in food products.

Note: Specific, publicly available quantitative data for the odor and flavor thresholds of **benzyl hexanoate** are limited. The perceived intensity of its flavor and aroma is concentration-dependent.

Experimental Protocols for Sensory Analysis

The evaluation of the flavor and fragrance profile of volatile compounds like **benzyl hexanoate** relies on standardized sensory analysis techniques. The following are detailed, representative protocols for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) applicable to fruity esters.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This method provides a comprehensive sensory profile of the analyte by a trained panel.

3.1.1. Panelist Selection and Training:

- A panel of 10-12 individuals with demonstrated sensory acuity is recruited.
- Panelists undergo extensive training (15-20 hours) to develop a consensus on sensory descriptors for fruity esters and the use of an intensity scale.
- Reference standards for each descriptor are provided to anchor the panel's evaluations.

3.1.2. Sample Preparation:

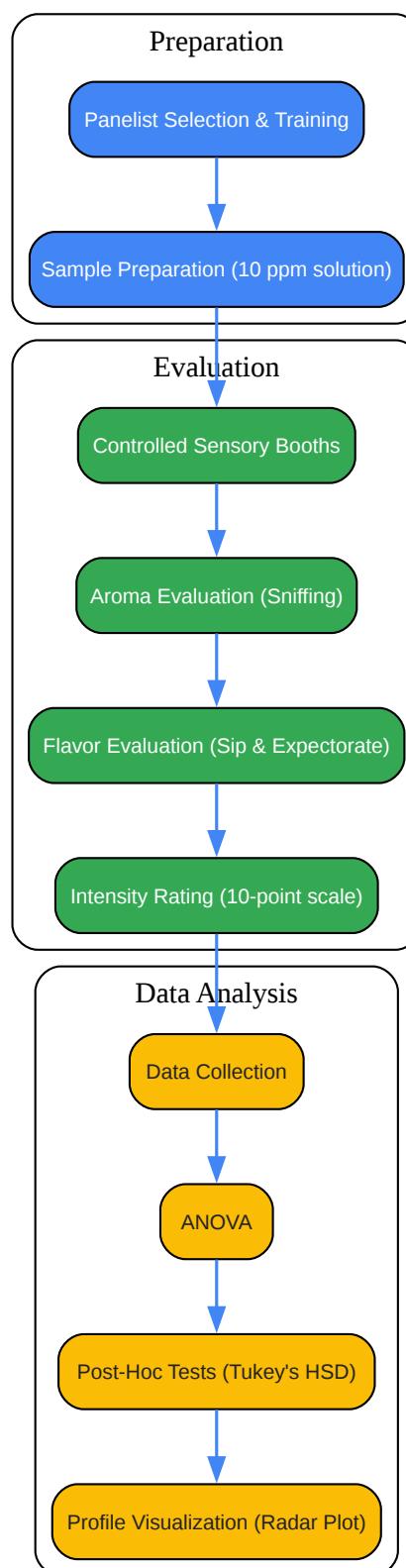
- Solutions of **benzyl hexanoate** are prepared at a concentration of 10 ppm in deionized, odorless water.
- 15 mL of the sample is presented in identical, coded, and odorless glass containers at a controlled room temperature ($22 \pm 1^\circ\text{C}$).

3.1.3. Evaluation Procedure:

- Evaluations are conducted in individual, well-ventilated sensory booths under white light to minimize external stimuli.
- For aroma analysis, panelists sniff the sample from the container.
- For flavor analysis, panelists take a small sip, hold it for 5 seconds, and then expectorate.
- Panelists rate the intensity of each agreed-upon sensory descriptor on a 10-point unstructured line scale (0 = not perceived, 10 = very strong).
- The order of sample presentation is randomized for each panelist.

3.1.4. Data Analysis:

- Intensity ratings are collected from all panelists.
- Analysis of Variance (ANOVA) is used to determine significant differences between samples for each descriptor.
- Post-hoc tests (e.g., Tukey's HSD) are employed to identify specific sample differences.
- The results are visualized using spider or radar plots to represent the sensory profile.



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Caption: Workflow for Quantitative Descriptive Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.

3.2.1. Instrumentation:

- A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
- The column effluent is split between the FID and the heated sniffing port.

3.2.2. Sample Preparation:

- A stock solution of **benzyl hexanoate** is prepared in a suitable solvent (e.g., dichloromethane).
- A dilution series is created to determine the odor detection threshold.

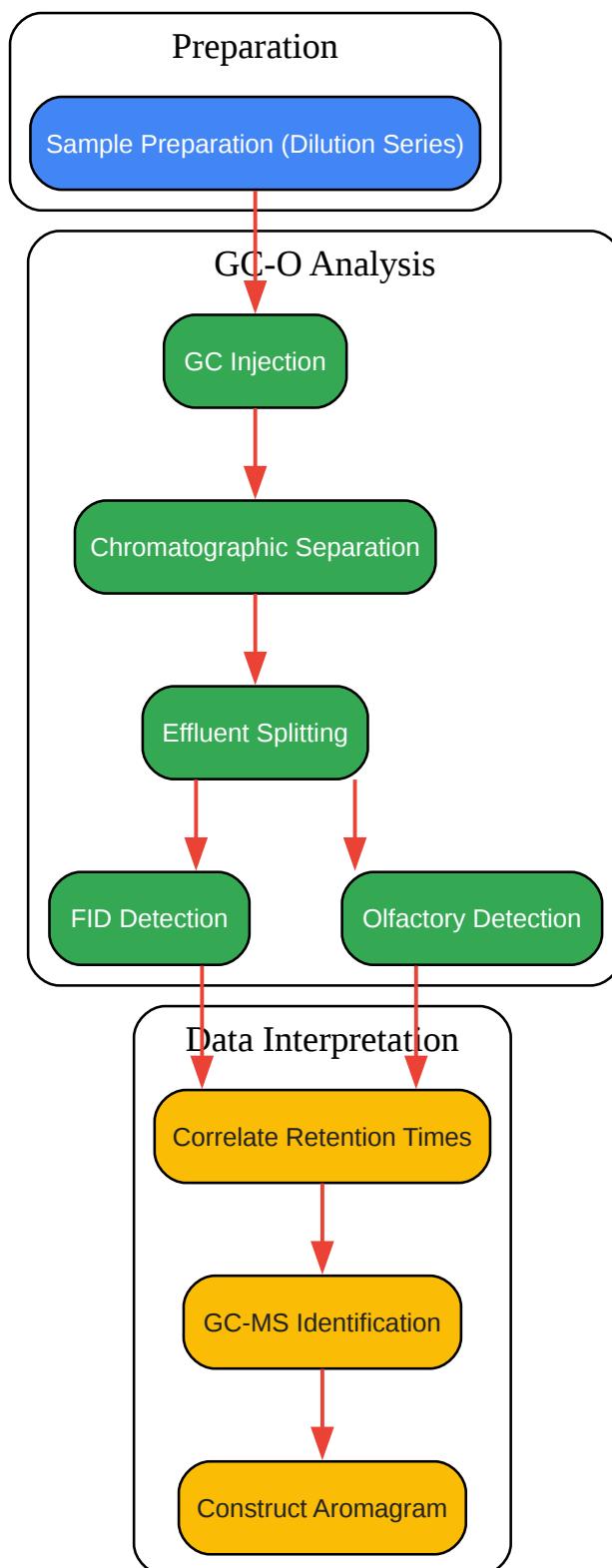
3.2.3. GC-O Analysis:

- Injection: 1 μ L of the sample is injected into the GC.
- Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm x 0.25 μ m) is typically used.
- Oven Program: A representative temperature program starts at 40°C (hold for 2 min), ramps up to 250°C at 5°C/min, and holds for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity for each detected aroma.

3.2.4. Data Analysis:

- The retention times of the odor events are correlated with the peaks from the FID chromatogram.

- The identity of the odor-active compounds is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).
- Aromagrams are constructed to visualize the odor-active regions of the chromatogram.



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Caption: Gas Chromatography-Olfactometry Workflow.

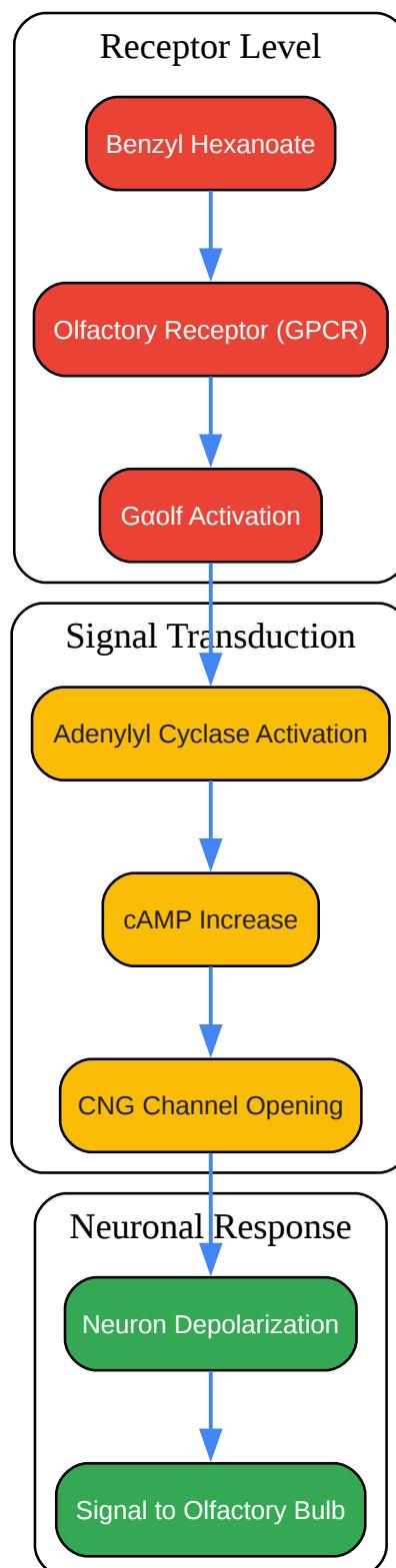
Sensory Perception and Signaling Pathways

The perception of **benzyl hexanoate**'s flavor and fragrance is initiated by its interaction with specific sensory receptors in the nasal and oral cavities.

Olfactory Pathway

The fruity and floral aroma of esters like **benzyl hexanoate** is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on olfactory sensory neurons in the nasal epithelium.

- Binding: **Benzyl hexanoate** binds to a specific combination of ORs.
- Activation: This binding activates the associated G-protein (G_{olf}).
- Signal Transduction: G_{olf} activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).
- Depolarization: cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron.
- Signal to Brain: This electrical signal is transmitted to the olfactory bulb and then to higher olfactory centers in the brain for processing and perception of the aroma.



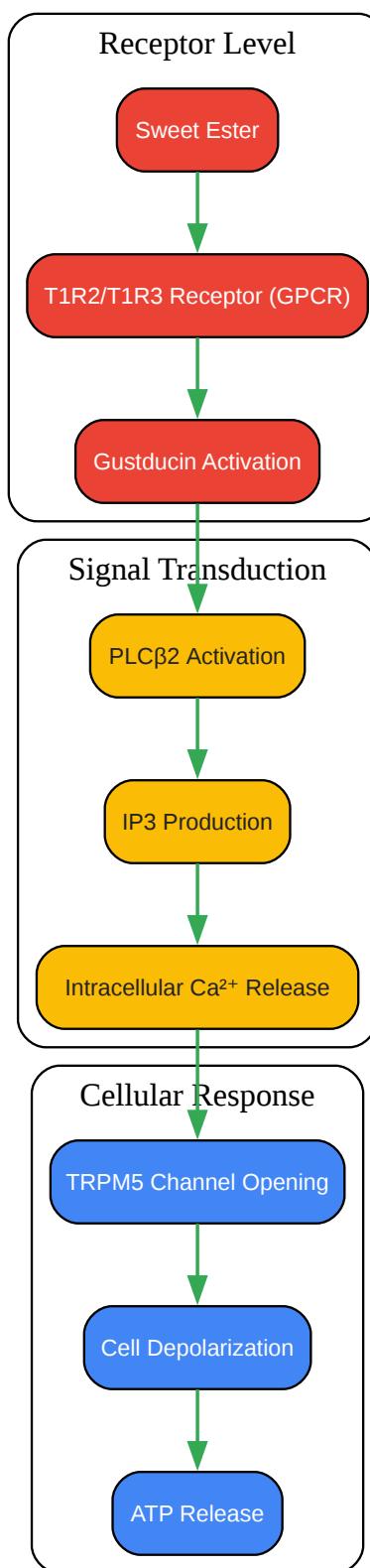
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Caption: Generalized Olfactory Signaling Pathway for Esters.

Gustatory Pathway

The sweet taste associated with many fruity esters is primarily mediated by the T1R2/T1R3 taste receptor, a heterodimeric GPCR found in taste buds.

- Binding: The sweet molecule binds to the T1R2/T1R3 receptor.
- Activation: This activates the G-protein gustducin.
- Signal Transduction: Gustducin activates phospholipase C- β 2 (PLC β 2), which generates inositol triphosphate (IP3) and diacylglycerol (DAG).
- Calcium Release: IP3 triggers the release of Ca^{2+} from intracellular stores.
- Neurotransmitter Release: The increase in intracellular Ca^{2+} opens TRPM5 channels, leading to depolarization and the release of ATP as a neurotransmitter.
- Signal to Brain: ATP activates gustatory nerve fibers, which transmit the signal to the brain for the perception of sweetness.



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Caption: Generalized Sweet Taste Signaling Pathway.

Safety and Regulatory Information

Benzyl hexanoate has been evaluated for safety by the Flavor and Extract Manufacturers Association (FEMA) and is listed as Generally Recognized as Safe (GRAS).

- FEMA Number: 4026[9][10]
- GRAS Status: The Expert Panel of FEMA has reaffirmed the GRAS status of benzyl derivatives, including **benzyl hexanoate**, based on their self-limiting properties as flavoring substances, rapid metabolism and excretion, and low levels of use.[6][7][11] The intake of benzyl derivatives from natural food sources is greater than their intake as added flavoring substances.[6][7][11]

Conclusion

Benzyl hexanoate is a valuable and versatile compound in the flavor and fragrance industry, prized for its complex fruity and floral sensory profile. A thorough understanding of its physicochemical properties, sensory characteristics, and the analytical methods for its evaluation is essential for its effective application in product formulation. This technical guide provides a foundational resource for scientists and researchers, summarizing the key technical aspects of **benzyl hexanoate** and offering detailed, representative protocols for its sensory analysis. Further research to determine specific odor and flavor thresholds and to identify the precise olfactory and gustatory receptors involved in its perception would provide a more complete understanding of this important flavor and fragrance ingredient.

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